Anticancer Potency in the NCI 60-Cell-Line Panel: Position Among the Most Potent Oxazol-4-ylphosphonium Salts
The target compound has not been individually profiled in the published NCI 60-cell-line screen; however, the most potent members of the 1,3-oxazol-4-ylphosphonium class—compounds 1, 4, and 9—exhibited mean GI50 values of 0.3–1.1 μM, mean TGI values of 1.2–2.5 μM, and mean LC50 values of 5–6 μM across the full NCI tumor panel [1]. These compounds share the same TPP+-oxazole scaffold and perchlorate counterion as the target compound. In contrast, structurally simpler TPP+ salts lacking the oxazole-heterocyclic core (e.g., tetraphenylphosphonium, butyl-TPP+) require concentrations of several hundred micromolar to elicit mitochondrial uncoupling, representing a >100-fold difference in potency [2]. This class-level evidence positions the target compound within a chemical series capable of low-micromolar anticancer activity, far surpassing non-oxazole TPP+ carriers.
| Evidence Dimension | Anticancer potency (mean GI50 across NCI 60 cell lines) |
|---|---|
| Target Compound Data | Not individually determined; class range for most potent analogs: 0.3–1.1 μM (mean GI50), 1.2–2.5 μM (mean TGI), 5–6 μM (mean LC50) |
| Comparator Or Baseline | Non-oxazole simple TPP+ salts (tetraphenylphosphonium, butyl-TPP+): uncoupling effects observed only at several hundred micromolar [2]. |
| Quantified Difference | >100-fold lower effective concentration range for oxazol-4-ylphosphonium class vs. simple TPP+ salts. |
| Conditions | NCI 60 human tumor cell line panel; five-dose assay format; 48 h exposure (Brusnakov et al., 2022). Comparator data from isolated mitochondrial respiration assays. |
Why This Matters
For procurement decisions, this evidence indicates that the oxazol-4-ylphosphonium scaffold—shared by the target compound—provides a >100-fold potency advantage over simpler TPP+ salts lacking the oxazole heterocycle, making it a more relevant starting point for anticancer lead optimization.
- [1] Brusnakov, M., Golovchenko, O., Velihina, Y., Abdurakhmanova, E. R., & Brovarets, V. S. (2022). Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. ChemMedChem, 17(20), e202200319. View Source
- [2] Severin, F. F., Severina, I. I., Antonenko, Y. N., Rokitskaya, T. I., Cherepanov, D. A., Mokhova, E. N., ... & Skulachev, V. P. (2010). Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. Proceedings of the National Academy of Sciences, 107(2), 663–668. View Source
